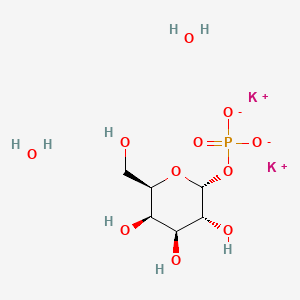

alpha-D-Galactose-1-phosphate dipotassium salt dihydrate

Description

α-D-Galactose-1-phosphate dipotassium salt dihydrate (CAS 19046-60-7) is a phosphorylated galactose derivative critical in biochemical research, particularly in studies of galactose metabolism and galactosemia. Its molecular formula is C₆H₁₁K₂O₉P·2H₂O, with a molar mass of 372.36 g/mol (anhydrous: 336.32 g/mol + 2 H₂O molecules) .

Properties

IUPAC Name |

dipotassium;[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate;dihydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13O9P.2K.2H2O/c7-1-2-3(8)4(9)5(10)6(14-2)15-16(11,12)13;;;;/h2-10H,1H2,(H2,11,12,13);;;2*1H2/q;2*+1;;/p-2/t2-,3+,4+,5-,6-;;;;/m1..../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXLMWHHJPUWTEV-VOVDTXCTSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OP(=O)([O-])[O-])O)O)O)O.O.O.[K+].[K+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OP(=O)([O-])[O-])O)O)O)O.O.O.[K+].[K+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15K2O11P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19046-60-7 | |

| Record name | α-D-galactose 1-(dipotassium phosphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.879 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism

This reaction is typically conducted in buffered aqueous solutions (pH 7.4–8.0) at 37°C, with magnesium ions as cofactors. The dipotassium salt form is obtained by neutralizing the phosphate group with potassium hydroxide, followed by crystallization in the presence of two water molecules.

Key Parameters

-

Enzyme Activity : Commercial galactokinase (e.g., Sigma-Aldrich) with specific activity ≥2 U/mg.

-

Reaction Time : 2–4 hours, monitored via thin-layer chromatography (TLC) or HPLC.

Purification and Crystallization

Post-synthesis, the crude product is purified through a multi-step process to achieve ≥95% purity, as required for biochemical assays.

Steps:

-

Deproteinization : Remove enzymes via ultrafiltration (10 kDa cutoff) or ethanol precipitation.

-

Ion-Exchange Chromatography : Use DEAE-Sepharose columns equilibrated with 20 mM Tris-HCl (pH 8.0). Elute with a 0–500 mM KCl gradient.

-

Lyophilization : Freeze-dry the eluent to obtain a white crystalline powder.

Crystallization Conditions

Analytical Characterization

Quality control ensures compliance with biochemical standards. Key analyses include:

Nuclear Magnetic Resonance (NMR)

High-Performance Liquid Chromatography (HPLC)

Mass Spectrometry

| Supplier | Purity | Packaging | Price (USD) | Certification |

|---|---|---|---|---|

| Sigma-Aldrich | ≥98% | 1 g | 1450 | Type II |

| Cayman Chemical | ≥95% | 50 mg | 44 | - |

| Thermo Scientific | 98% | 500 mg | - | IR Authentic |

Challenges and Optimization Strategies

Byproduct Formation

Chemical Reactions Analysis

Types of Reactions

Alpha-D-Galactose-1-phosphate dipotassium salt dihydrate primarily undergoes phosphorylation and dephosphorylation reactions. It can also participate in glycosylation reactions, where it acts as a donor of galactose units.

Common Reagents and Conditions

Phosphorylation: Requires ATP and galactokinase.

Dephosphorylation: Involves phosphatases that remove the phosphate group.

Glycosylation: Utilizes glycosyltransferases to transfer galactose units to acceptor molecules.

Major Products

Phosphorylation: Produces alpha-D-Galactose-1-phosphate.

Dephosphorylation: Results in free galactose and inorganic phosphate.

Glycosylation: Forms various glycosylated compounds, depending on the acceptor molecule.

Scientific Research Applications

Biochemical Role and Pathways

Alpha-D-Galactose-1-phosphate is a crucial intermediate in the metabolism of galactose, primarily involved in the Leloir pathway. This pathway is essential for the conversion of galactose to glucose, facilitating energy production and utilization in cells. The compound is generated from galactose by the enzyme galactokinase and subsequently converted to glucose-1-phosphate by galactose-1-phosphate uridyltransferase.

Key Enzymatic Reactions

- Formation of UDP-Galactose :

- Enzyme : Galactose-1-phosphate uridylyltransferase

- Reaction : UDP-glucose + Galactose-1-phosphate ⇌ Glucose-1-phosphate + UDP-galactose

This reaction highlights the role of alpha-D-Galactose-1-phosphate as a substrate for critical enzymatic processes involved in carbohydrate metabolism.

Metabolic Studies

Alpha-D-Galactose-1-phosphate dipotassium salt dihydrate is extensively used in research focused on:

- Galactose Metabolism : Investigating disorders like galactosemia, where the metabolism of galactose is impaired.

- Energy Production Pathways : Understanding how cells utilize different sugars for energy.

Enzyme Kinetics

The compound serves as a substrate in enzyme assays to study:

- The kinetics of uridyltransferases involved in carbohydrate metabolism.

- The effects of various inhibitors or activators on these enzymes.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Galactosemia | Demonstrated the accumulation of galactose-1-phosphate in patients with enzyme deficiencies, highlighting its role as a metabolic marker. |

| Study 2 | Enzyme Activity | Investigated the kinetics of galactose-1-phosphate uridylyltransferase using alpha-D-Galactose-1-phosphate as a substrate, revealing insights into enzyme regulation. |

| Study 3 | Therapeutic Potential | Explored potential therapeutic applications for managing metabolic disorders linked to galactose metabolism using analogs of alpha-D-Galactose-1-phosphate. |

Potential Therapeutic Implications

Research indicates that manipulating pathways involving alpha-D-Galactose-1-phosphate could lead to novel treatments for metabolic disorders. For instance, providing exogenous sources of this compound may help manage conditions related to impaired galactose metabolism.

Mechanism of Action

Alpha-D-Galactose-1-phosphate dipotassium salt dihydrate exerts its effects by participating in the Leloir pathway of galactose metabolism. The compound is phosphorylated by galactokinase to form galactose-1-phosphate, which is then converted to glucose-1-phosphate by the enzyme galactose-1-phosphate uridylyltransferase. This conversion is essential for the proper utilization of galactose in cellular metabolism .

Comparison with Similar Compounds

Key Properties:

- Storage : -20°C (moisture-sensitive) .

- Purity : Available at ≥98% purity for research use .

- Applications : Substrate for galactose-1-phosphate uridylyltransferase in galactosemia studies , inhibitor of lipid accumulation in metabolic research , and analytical standards in mass spectrometry .

Comparison with Similar Compounds

Comparison by Counterion and Sugar Type

The table below compares α-D-galactose-1-phosphate dipotassium salt with analogous compounds differing in counterion (Na⁺ vs. K⁺) or sugar moiety (glucose vs. galactose).

Key Observations :

- Hydration State Impact : The pentahydrate form (426.39 g/mol) is more commonly documented than the dihydrate, with suppliers like Thermo Scientific and Carl Roth listing it as the standard .

- Counterion Differences : Sodium salts (e.g., disodium galactose-1-phosphate) are less prevalent, likely due to potassium's role in stabilizing phosphate groups in enzymatic reactions .

- Sugar Specificity : Glucose-1-phosphate derivatives (e.g., Cori ester) are structurally similar but serve distinct metabolic roles, such as glycogen synthesis .

Comparison by Physical and Chemical Properties

Insights :

Commercial and Research Considerations

- Pricing Variability : α-D-Galactose-1-phosphate dipotassium salt costs €138.70/100 mg (Carl Roth) vs. $1,062.25/500 mg (Thermo Scientific), reflecting supplier-specific packaging and purity .

- Isotopic Variants : ¹³C₆-labeled α-D-galactose-1-phosphate (MW 342.27 g/mol) is available for tracer studies but costs significantly more .

Biological Activity

α-D-Galactose-1-phosphate dipotassium salt dihydrate (CAS Number: 19046-60-7) is a significant compound in carbohydrate metabolism, particularly in the interconversion of glucose and galactose. This compound plays a crucial role as an intermediate in galactose metabolism, which is essential for various biological processes in both prokaryotic and eukaryotic organisms.

- Molecular Formula : CHKOP·2HO

- Molecular Weight : 336.317 g/mol

- Appearance : Colorless to white crystalline powder

- Solubility : Soluble in water at a concentration of 50 mg/mL, forming a clear solution .

α-D-Galactose-1-phosphate is primarily produced from galactose through the action of galactokinase. It serves as a substrate for the enzyme galactose-1-phosphate uridyltransferase (GALT), which catalyzes its conversion to glucose-1-phosphate and UDP-galactose. This reaction is crucial in the metabolism of carbohydrates and the synthesis of glycoproteins and glycolipids .

Enzymatic Activity

The activity of GALT is critical for the proper metabolism of galactose. Deficiencies in this enzyme lead to classical galactosemia, a genetic disorder characterized by the accumulation of galactose and its metabolites, including α-D-galactose-1-phosphate. The measurement of GALT activity can be performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which has proven effective for diagnosing galactosemia .

Case Studies and Research Findings

Several studies have highlighted the biological significance of α-D-galactose-1-phosphate:

- Galactosemia Diagnosis :

- Metabolic Pathway Insights :

- Impact on Cellular Functions :

Data Table: Summary of Key Findings

Q & A

Basic Research Questions

Q. What is the role of alpha-D-galactose-1-phosphate dipotassium salt dihydrate in galactose metabolism studies?

- This compound is a critical intermediate in the Leloir pathway , facilitating the conversion of galactose to glucose via UDP-galactose (UDP-Gal). It serves as a substrate for galactose-1-phosphate uridylyltransferase (GALT) , an enzyme whose dysfunction is linked to galactosemia. Researchers use it to study enzyme kinetics, substrate specificity, and metabolic flux in in vitro assays .

- Methodological note : Prepare stock solutions at 50 mg/mL in ultrapure water (solubility verified in ) and store aliquots at −20°C to avoid degradation.

Q. How should researchers validate the purity of this compound?

- Purity (≥98%) is typically confirmed via HPLC with a validated protocol. Impurities like glucose-1-phosphate (≤0.5 mol%) must be quantified to avoid interference in enzymatic assays. Cross-validate results using mass spectrometry (MS) for trace contamination analysis, especially in isotope-labeled variants (e.g., 13C6-labeled forms for tracer studies) .

Q. What are the storage and handling protocols for this compound?

- Store lyophilized powder at −20°C in airtight, desiccated containers. Aqueous solutions should be prepared fresh daily or stored at −80°C for ≤24 hours to prevent hydrolysis. Avoid freeze-thaw cycles, as they may alter solubility or introduce contaminants .

Advanced Research Questions

Q. How can batch-to-batch variability in this compound impact enzymatic assays, and how can it be mitigated?

- Variability in salt content, hydration state, or trace ions (e.g., K+ levels: 20.4–26.1% in anhydrous form) can affect enzyme activity. Implement quality control (QC) steps:

- Ion chromatography to verify cation/anion ratios.

- Karl Fischer titration to confirm hydration state.

- Enzymatic activity assays using a standardized GALT protocol to compare batches .

Q. What experimental design considerations are critical when using this compound in isotopic tracer studies?

- For 13C6-labeled variants (e.g., ), ensure isotopic enrichment ≥98% via NMR or LC-MS validation. Use tracer concentrations ≤1 mM to avoid isotopic dilution effects in metabolic flux analysis. Pair with UDP-glucose deuterated standards to quantify UDP-Gal formation via LC-MS/MS .

Q. How can researchers resolve contradictions in kinetic data involving galactose-1-phosphate uridylyltransferase (GALT)?

- Common discrepancies arise from:

- Substrate impurities : Pre-treat the compound with phosphatase inhibitors or use HPLC-purified batches.

- Buffer interference : Replace phosphate buffers with Tris-HCl (pH 7.4) to avoid competing ions.

- Enzyme source variability : Use recombinant GALT with a His-tag for consistent purification and activity normalization .

Q. What strategies optimize the stability of this compound in long-term enzymatic assays?

- Lyophilize aliquots to minimize hydrolytic degradation. For assays requiring prolonged incubation (>6 hours), add metalloprotease inhibitors (e.g., EDTA) to chelate divalent cations that catalyze hydrolysis. Monitor degradation via thin-layer chromatography (TLC) with a mobile phase of butanol:acetic acid:water (5:2:3) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.